

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Tris(hydroxymethyl)nitromethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(hydroxymethyl)nitromethane*

Cat. No.: B093346

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(hydroxymethyl)nitromethane, also known as Tris-Nitro or THN, is a chemical compound with known antimicrobial properties.^{[1][2]} It is utilized as a bactericide and preservative in various industrial applications.^[1] The primary mechanism of its antimicrobial activity is attributed to its function as a formaldehyde-releasing agent.^{[3][4]} Under alkaline conditions, **Tris(hydroxymethyl)nitromethane** decomposes, slowly releasing formaldehyde, which is a potent biocide that non-selectively alkylates and cross-links proteins and nucleic acids in microorganisms, leading to cell death.^{[1][3][4]} The rate of this release is dependent on both pH and temperature.^[1]

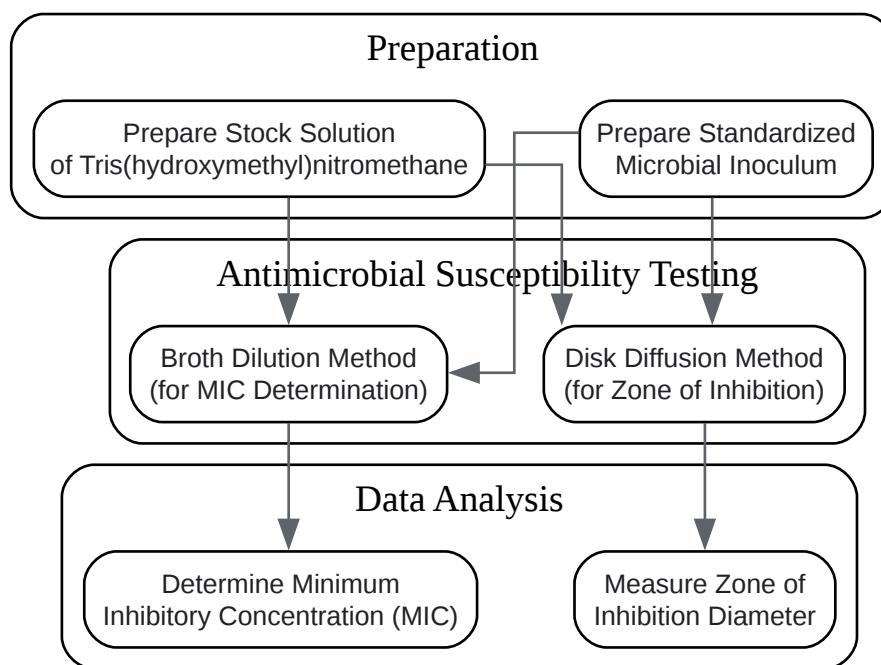
These application notes provide a detailed protocol for the antimicrobial susceptibility testing (AST) of **Tris(hydroxymethyl)nitromethane**, adapted from standardized methods. It is intended to guide researchers in the consistent and reliable evaluation of its efficacy against a variety of microbial pathogens.

Data Presentation

The antimicrobial efficacy of **Tris(hydroxymethyl)nitromethane** has been evaluated against several key pathogens. The following tables summarize the available quantitative data on its

activity.

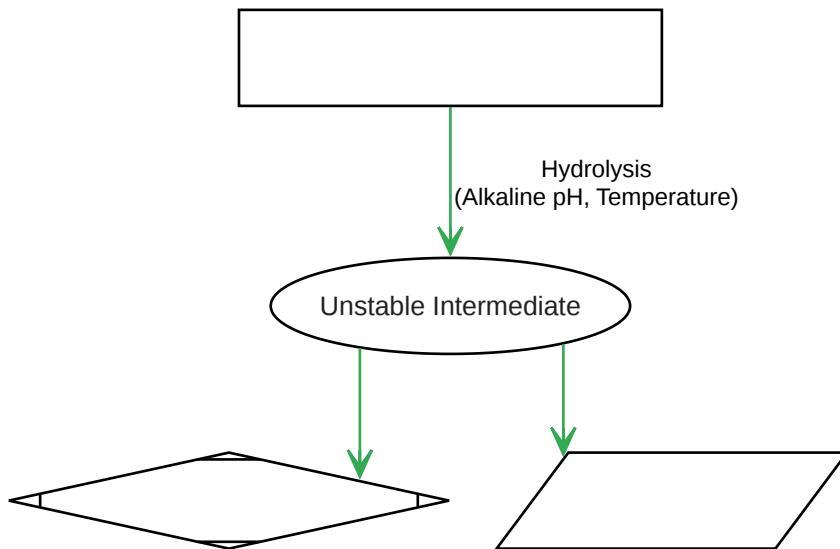
Table 1: In Vitro Bactericidal Efficacy of **Tris(hydroxymethyl)nitromethane** (THN)


Microorganism	Concentration (mM)	Incubation Time (min)	Kill Rate (%)
Methicillin-Resistant			
Staphylococcus aureus (MRSA)	20	60	~20
	40	60	~30
	100	60	~75
	20	120	~25
	40	120	~40
	100	120	~80
Methicillin-Sensitive			
Staphylococcus aureus (MSSA)	20	60	~15
	40	60	~25
	100	60	~70
	20	120	~20
	40	120	~35
	100	120	~75
Vancomycin-Resistant Enterococcus (VRE)			
	20	60	~10
	40	60	~15
	100	60	~40
	20	120	~15
	40	120	~20
	100	120	~50
Pseudomonas aeruginosa	20	60	~30

40	60	~50	
100	60	>90	
20	120	~40	
40	120	~60	
100	120	>95	
Candida albicans	20	60	<10
40	60	<10	
100	60	~20	
20	120	<10	
40	120	~15	
100	120	~25	

Data adapted from El-Mayta et al., 2020.[3][5]

Mechanism of Action and Experimental Workflow


The antimicrobial action of **Tris(hydroxymethyl)nitromethane** is initiated by its chemical decomposition to release formaldehyde. This process is crucial for its biocidal activity. The general workflow for assessing its antimicrobial susceptibility is depicted below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for antimicrobial susceptibility testing of **Tris(hydroxymethyl)nitromethane**.

The chemical breakdown of **Tris(hydroxymethyl)nitromethane** is a key aspect of its function. The following diagram illustrates the proposed hydrolysis pathway leading to the release of formaldehyde.

[Click to download full resolution via product page](#)

Caption: Proposed hydrolysis of **Tris(hydroxymethyl)nitromethane** to release formaldehyde.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of **Tris(hydroxymethyl)nitromethane** using broth microdilution and disk diffusion methods. These protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

- **Tris(hydroxymethyl)nitromethane** (powder form)[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Sterile deionized water or a suitable solvent
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Microbial culture in the logarithmic growth phase
- 0.5 McFarland turbidity standard
- Sterile tubes for dilution
- Micropipettes and sterile tips
- Incubator

Procedure:

- Preparation of THN Stock Solution:
 - Accurately weigh a sufficient amount of **Tris(hydroxymethyl)nitromethane** powder.
 - Dissolve it in a sterile solvent (e.g., deionized water) to create a high-concentration stock solution (e.g., 100 mM). **Tris(hydroxymethyl)nitromethane** is highly soluble in water.^[6]
 - Sterilize the stock solution by filtration through a 0.22 μ m filter.
- Preparation of Microbial Inoculum:
 - From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
 - Suspend the colonies in sterile saline or broth.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.
- Serial Dilution in Microtiter Plate:
 - Add 100 μ L of sterile CAMHB to all wells of a 96-well plate.
 - Add 100 μ L of the THN stock solution to the first well of each row to be tested.
 - Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, mixing, and continuing this process across the plate. Discard 100 μ L from the last well.
 - This will create a range of THN concentrations.
- Inoculation:
 - Add 10 μ L of the prepared microbial inoculum to each well, except for the sterility control wells.
- Controls:

- Growth Control: A well containing CAMHB and the microbial inoculum, but no THN.
- Sterility Control: A well containing only CAMHB to check for contamination.
- Incubation:
 - Cover the microtiter plate and incubate at 35-37°C for 18-24 hours.
- MIC Determination:
 - After incubation, visually inspect the wells for turbidity.
 - The MIC is the lowest concentration of **Tris(hydroxymethyl)nitromethane** at which there is no visible growth of the microorganism.

Considerations for a Formaldehyde-Releasing Agent:

- pH of the Medium: The pH of the CAMHB (typically 7.2-7.4) will influence the rate of formaldehyde release.[\[1\]](#)[\[9\]](#) It is crucial to use a well-buffered medium and record the final pH.
- Pre-incubation: Consider a pre-incubation step of the THN-containing medium for a short period before adding the inoculum to allow for some formaldehyde release, if desired to simulate specific conditions.

Protocol 2: Disk Diffusion (Kirby-Bauer) for Zone of Inhibition Measurement

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- **Tris(hydroxymethyl)nitromethane**
- Sterile deionized water or a suitable solvent

- Sterile blank paper disks (6 mm diameter)
- Mueller-Hinton Agar (MHA) plates
- Microbial culture in the logarithmic growth phase
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Forceps
- Incubator
- Ruler or caliper

Procedure:

- Preparation of THN Disks:
 - Prepare a solution of **Tris(hydroxymethyl)nitromethane** of a desired concentration (e.g., 10 mg/mL) in a suitable sterile solvent.
 - Aseptically apply a precise volume (e.g., 20 μ L) of the THN solution to each sterile blank paper disk.
 - Allow the disks to dry completely in a sterile environment before use.
- Preparation of Microbial Lawn:
 - Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
 - Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
 - Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure a uniform lawn of growth.

- Allow the plate to dry for 3-5 minutes.
- Application of Disks:
 - Using sterile forceps, place the prepared THN disks onto the surface of the inoculated MHA plate.
 - Gently press each disk to ensure complete contact with the agar.
 - Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.
- Incubation:
 - Invert the plates and incubate at 35-37°C for 18-24 hours.
- Measurement of Zone of Inhibition:
 - After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.

Considerations for a Formaldehyde-Releasing Agent:

- Diffusion in Agar: The diffusion of both the parent compound and the released formaldehyde through the agar will influence the size of the inhibition zone.
- Disk Concentration: The concentration of THN applied to the disk should be optimized to produce measurable and distinct zones of inhibition.

Conclusion

The provided protocols offer a standardized framework for assessing the antimicrobial susceptibility of **Tris(hydroxymethyl)nitromethane**. Given its mechanism of action as a formaldehyde-releasing agent, careful consideration of factors such as pH and incubation conditions is essential for obtaining accurate and reproducible results. The quantitative data presented, although limited, provides a basis for comparison in future studies. Further research to establish a broader range of MIC and zone of inhibition data against a wider variety of microorganisms is encouraged to fully characterize the antimicrobial profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tris(hydroxymethyl)nitromethane | C4H9NO5 | CID 31337 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. dormer.com [dormer.com]
- 3. Ex vivo anti-microbial efficacy of various formaldehyde releasers against antibiotic resistant and antibiotic sensitive microorganisms involved in infectious keratitis - PMC
[pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences
[situbiosciences.com]
- 5. Ex vivo anti-microbial efficacy of various formaldehyde releasers against antibiotic resistant and antibiotic sensitive microorganisms involved in infectious keratitis - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 6. Tris(hydroxymethyl)nitromethane 98 126-11-4 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. accustandard.com [accustandard.com]
- 9. himedialabs.com [himedialabs.com]
- 10. microchemlab.com [microchemlab.com]
- 11. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Antimicrobial Susceptibility Testing of Tris(hydroxymethyl)nitromethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093346#protocol-for-antimicrobial-susceptibility-testing-of-tris-hydroxymethyl-nitromethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com